N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide
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Overview
Description
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide is a heterocyclic compound that contains an oxadiazole ring, a chlorophenyl group, and a morpholinopropanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoic acid or its derivatives.
Attachment of the Morpholinopropanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with morpholinopropanamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure with a thiol group instead of a morpholinopropanamide moiety.
Uniqueness
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide is unique due to the presence of the morpholinopropanamide moiety, which can enhance its solubility and biological activity compared to similar compounds.
Properties
CAS No. |
89757-68-6 |
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Molecular Formula |
C15H17ClN4O3 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O3/c16-12-3-1-11(2-4-12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21) |
InChI Key |
FWNFBENTFLJNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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